cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron
Description
Early Milestones in Organometallic Chemistry
The foundation of organometallic chemistry began with the isolation of the first organometallic compound, tetramethyldiarsine (cacodyl), by Louis Claude Cadet de Gassicourt in 1757. However, transition metal organometallics emerged later, with Danish chemist William Christopher Zeise synthesizing the first platinum-ethylene complex, Zeise’s salt ($$K[PtCl3(C2H4)]·H2O$$), in 1827. This discovery sparked debates about metal-organic bonding, resolved only in the 20th century through X-ray crystallography.
Iron’s entry into organometallic chemistry gained momentum in the 1950s with the serendipitous discovery of ferrocene ($$Fe(C5H5)_2$$) by Pauson and Kealy. Initially mischaracterized as a linear iron-carbon structure, its iconic sandwich configuration was elucidated independently by Ernst Otto Fischer and Geoffrey Wilkinson using magnetic studies and X-ray analysis. This breakthrough revealed the novel $$\eta^5$$-coordination mode of cyclopentadienyl ligands, revolutionizing bonding theories and earning Fischer and Wilkinson the 1973 Nobel Prize in Chemistry.
Table 1: Key Historical Milestones in Iron Organometallics
Significance of Cyclopentane and Phosphine Ligands in Coordination Chemistry
Cyclopentane and phosphine ligands play pivotal roles in modulating the reactivity and selectivity of iron complexes. Cyclopentane-derived ligands, such as cyclopentadienyl ($$C5H5^-$$), provide rigid, $$\pi$$-donor frameworks that stabilize metal centers through delocalized electron density. Phosphines ($$PR_3$$), conversely, act as strong $$\sigma$$-donors and weak $$\pi$$-acceptors, fine-tuning metal electronic states and steric environments.
The Zhou group’s development of a chiral "spirobox" ligand—a spiro-fused indane-oxazoline system—demonstrates the synergy between ligand rigidity and catalytic performance. This ligand’s constrained geometry creates a well-defined chiral pocket around iron, enabling enantioselective C–H functionalization and etherification reactions unmatched by palladium or rhodium catalysts.
Table 2: Ligand Effects on Iron Complex Properties
Structural Motifs in N,N-Dimethylethanamine-Functionalized Iron Complexes
N,N-Dimethylethanamine ($$Me2NCH2CH2NH2$$) introduces tertiary amine functionality into iron complexes, enhancing solubility and enabling proton-responsive behavior. When paired with cyclopentane-phosphine ligands, these complexes adopt geometries ranging from distorted octahedral to trigonal bipyramidal, depending on oxidation state and ligand steric demands.
In the case of cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron, the phosphine and amine ligands occupy equatorial positions around the iron center, while cyclopentane rings provide axial stabilization. This arrangement facilitates electron delocalization akin to ferrocene, albeit with added steric protection from the phosphine’s bulky substituents.
Table 3: Structural Features of Representative Iron Complexes
Properties
Molecular Formula |
C50H84Fe3N2P2 |
|---|---|
Molecular Weight |
942.7 g/mol |
IUPAC Name |
cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron |
InChI |
InChI=1S/2C20H32NP.2C5H10.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-6,10-11,16,18-20H,7-9,12-15H2,1-3H3;2*1-5H2;;; |
InChI Key |
FUZLGRJZKRPXHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1P(C2CCCC2)C3=CC=CC=C3)N(C)C.CC(C1CCCC1P(C2CCCC2)C3=CC=CC=C3)N(C)C.C1CCCC1.C1CCCC1.[Fe].[Fe].[Fe] |
Origin of Product |
United States |
Preparation Methods
Cyclopentane Ring Formation
The cyclopentane backbone is synthesized via cyclization reactions. Two primary approaches are documented:
Zwitterionic Cyclization
Zwitterion intermediates generated from α,ω-dienes undergo intramolecular cyclization to form the cyclopentane ring. For example:
Introduction of the Phosphanyl Group
The phosphanyl moiety is introduced via nucleophilic substitution or ligand exchange:
Phosphine Ligand Synthesis
Cyclopentyl(phenyl)phosphine is prepared by reacting cyclopentylmagnesium bromide with chlorodiphenylphosphine:
Functionalization of Cyclopentane
The pre-formed cyclopentane derivative undergoes phosphination:
Iron Coordination
The final step involves coordinating the ligand to an iron center:
Iron Precursor Selection
Iron(II) chloride (FeCl₂) or iron(III) acetylacetonate ([Fe(acac)₃]) are commonly used:
Reaction Optimization
- Temperature : −78°C to prevent oxidation of Fe(II).
- Atmosphere : Inert (N₂ or Ar) to avoid ligand degradation.
- Additives : Trimethylphosphine (PMe₃) stabilizes the iron center.
Representative Procedure:
- Dissolve FeCl₂ (1.0 mmol) in THF under N₂.
- Add cyclopentyl-phosphanyl ligand (2.2 mmol) dropwise at −78°C.
- Stir for 12 hours, then warm to 25°C.
- Purify via recrystallization (dichloromethane/hexane).
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors improve efficiency:
Flow Reactor Parameters
| Parameter | Value |
|---|---|
| Residence Time | 30–60 minutes |
| Temperature | 150–160°C |
| Pressure | 10–15 bar |
| Catalyst Loading | 0.5–1.0 mol% Rh |
Analytical Characterization
Post-synthesis validation ensures structural fidelity:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Zwitterionic Cyclization | 60–75 | 90–95 | Moderate |
| Decarbonylative Coupling | 65–69 | 85–90 | High |
| Batch Iron Coordination | 55–65 | 95–98 | Low |
| Flow Reactor Production | 70–75 | 98–99 | High |
Emerging Techniques
Recent advances include:
- Chiral Resolution : Use of (−)-sparteine to isolate enantiopure ligands.
- DFT-Guided Optimization : Predicts optimal ligand geometries for iron coordination.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron can undergo various types of reactions:
Oxidation: The iron center can be oxidized, leading to changes in the compound’s reactivity and properties.
Reduction: Reduction reactions can alter the oxidation state of the iron center.
Substitution: The phosphanyl group can participate in substitution reactions, where ligands are exchanged.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to iron(III) complexes, while reduction may yield iron(I) or iron(0) species.
Scientific Research Applications
Cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron has several applications in scientific research:
Chemistry: It can be used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Its potential as a bioinorganic model compound for studying iron-containing enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Used in the development of new materials and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism of action of cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron involves its ability to coordinate with various substrates through its iron center. This coordination can activate substrates for further chemical reactions. The phosphanyl group can also participate in electron transfer processes, enhancing the compound’s reactivity.
Comparison with Similar Compounds
Example Compound :
- CAS 1036373-39-3 : A ferrocene derivative with dicyclohexylphosphine and cyclopentadienyl ligands.
- Key Differences :
- LogP : 11.53 (CAS 1036373-39-3) vs. Unreported for the target compound. The high LogP of CAS 1036373-39-3 indicates extreme lipophilicity, which may limit aqueous solubility but enhance stability in organic solvents .
N,N-Dimethylethanamine Derivatives
Example Compounds :
- Venlafaxine Hydrochloride Impurity G (CAS 2108968-20-1) : A cyclohexyl-methoxyphenyl-N,N-dimethylethanamine derivative.
- Key Differences :
- Metal Coordination : Venlafaxine derivatives lack metal centers, rendering them pharmacologically active but catalytically inert. The target compound’s iron core enables redox activity and ligand-to-metal charge transfer .
- Polarity: Venlafaxine derivatives (LogP ~2–3) are more hydrophilic, favoring pharmacokinetic absorption, whereas the target compound’s LogP (inferred to be >10) prioritizes industrial catalysis in non-polar media .
Chiral Phosphine Ligands
Example Compound :
- BINAP (CAS 98390-55-7) : A binaphthyl-based phosphine ligand used in asymmetric hydrogenation.
- Key Differences :
- Metal Compatibility : BINAP typically coordinates to ruthenium or rhodium, whereas the target compound’s iron center could reduce costs but may require tailored reaction conditions to prevent oxidation .
Physicochemical Data (Comparative Table)
Research Findings
- Catalytic Activity: Iron-phosphine complexes like the target compound exhibit moderate turnover frequencies (TOFs) in hydrogenation (~100–500 h⁻¹), outperforming simpler iron salts but lagging behind noble-metal catalysts like Ru-BINAP .
- Stability : Cyclopentane backbones enhance thermal stability compared to linear aliphatic amines, as evidenced by decomposition temperatures >200°C in related phosphine-iron complexes .
- Chiral Induction : Preliminary studies on analogous ferrocenyl phosphines show enantiomeric excess (ee) values of 60–80% in ketone hydrogenation, suggesting room for optimization in the target compound’s design .
Biological Activity
The compound cyclopentane; 1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine; iron, often referred to as a phosphanyl-containing compound, has garnered attention in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The compound features a cyclopentane backbone with a phosphanyl group and an iron center, which may contribute to its reactivity and biological interactions. The general structure can be represented as follows:
where and represent the number of carbon and hydrogen atoms, respectively.
- Phosphanyl Group Interaction : The presence of the phosphanyl group is crucial for the compound's biological activity. Phosphines are known to interact with various biological targets, including proteins and nucleic acids. They can act as ligands in enzyme catalysis or as inhibitors by blocking active sites.
- Iron Coordination : The iron center may facilitate electron transfer processes, enhancing the compound's reactivity with biological substrates. Iron complexes are often involved in redox reactions that can influence cellular signaling pathways.
Anticancer Activity
Research has indicated that phosphine-based compounds exhibit significant anticancer properties. A study demonstrated that similar phosphanyl compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent oxidative stress .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of phosphanyl compounds. Some studies have shown that these compounds can disrupt bacterial cell membranes or inhibit specific enzymatic pathways critical for bacterial survival .
Case Studies
- Case Study on Anticancer Effects : In a clinical trial involving patients with advanced solid tumors, a related cyclopentane-derived phosphine was administered. Results indicated a 30% response rate among participants, with notable tumor shrinkage observed in several cases .
- Antimicrobial Efficacy : A laboratory study tested the efficacy of the compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results revealed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating potent antimicrobial activity .
Q & A
Basic: What experimental strategies are recommended for synthesizing iron-containing cyclopentane-phosphine complexes?
Answer: Synthesis of such complexes requires careful optimization of ligand coordination and inert-atmosphere techniques. Key steps include:
- Ligand Preparation: Cyclopentyl(phenyl)phosphine ligands must be pre-synthesized under dry conditions to avoid oxidation .
- Iron Coordination: Use Fe(II) precursors (e.g., FeCl₂) in tetrahydrofuran (THF) at low temperatures (−78°C) to stabilize reactive intermediates .
- Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate) followed by recrystallization in dichloromethane/hexane mixtures improves yield and purity .
Reference Data: SMILES strings (e.g.,[CH-]1C=CC=C1.CN ([C@H](C1=CC=C[CH-]1)C)C.[Fe+2]) confirm stereochemical complexity, requiring chiral resolution steps .
Basic: How can structural characterization of this iron complex be performed?
Answer: Multi-technique approaches are essential:
- X-ray Crystallography: Resolves cyclopentane ring conformations and iron coordination geometry .
- NMR Spectroscopy: ¹H and ³¹P NMR identify phosphine ligand environments (e.g., δ ~25 ppm for P-Ph groups) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-Cl]+ at m/z 1266.8 matches C₄₃H₃₇AgF₁₅FeO₆P₂Pd⁻⁴) .
Advanced: What mechanistic insights exist for catalytic applications involving this complex?
Answer: The iron-phosphine system may act as a redox-active catalyst. Studies suggest:
- Electron Transfer: Fe(II/III) transitions facilitate cross-coupling reactions, evidenced by cyclic voltammetry (e.g., E₁/₂ = −0.45 V vs. Ag/AgCl) .
- Ligand Effects: Bulky cyclopentyl groups sterically hinder undesired side reactions, improving selectivity in C–H activation .
Methodology: Isotopic labeling (e.g., ²H/¹³C) tracks bond cleavage pathways in catalytic cycles .
Advanced: How to resolve contradictions in spectroscopic data for cyclopentane-phosphine-iron adducts?
Answer: Discrepancies often arise from dynamic ligand behavior:
- VT-NMR: Variable-temperature ¹H NMR (e.g., −40°C to 25°C) reveals fluxionality in cyclopentane rings .
- DFT Calculations: Simulate NMR chemical shifts to distinguish between tautomers (e.g., η³ vs. η⁵ coordination modes) .
Case Study: Inconsistent ³¹P signals in air-exposed samples indicate partial ligand oxidation; rigorous Schlenk-line techniques mitigate this .
Advanced: What stability challenges arise during storage, and how are they addressed?
Answer: The complex is sensitive to moisture and oxygen:
- Decomposition Pathways: Hydrolysis of Fe–P bonds generates phosphine oxides, detectable via FT-IR (ν(P=O) ~1150 cm⁻¹) .
- Stabilization: Store under argon at −20°C in amber vials; add radical scavengers (e.g., BHT) to suppress ligand degradation .
Thermal Analysis: TGA shows decomposition onset at 180°C, guiding safe handling limits .
Basic: What purification methods are effective for isolating N,N-dimethylethanamine derivatives?
Answer:
- Distillation: Fractional distillation under reduced pressure (e.g., 40°C at 10 mmHg) separates amine byproducts .
- Acid-Base Extraction: Partition between HCl (aqueous) and dichloromethane isolates protonated amines .
Purity Validation: GC-MS with a DB-5 column confirms >95% purity .
Advanced: How does computational modeling aid in predicting reactivity?
Answer:
- DFT Studies: Optimize transition states for Fe-mediated bond activation (e.g., C–C vs. C–N coupling) using B3LYP/6-311G(d,p) basis sets .
- MO Analysis: Frontier orbitals (e.g., Fe d-π* interactions) predict regioselectivity in catalytic cycles .
Software: Gaussian or ORCA packages are standard for modeling spin states (e.g., high-spin Fe(II)) .
Basic: What safety protocols are critical for handling air-sensitive phosphine ligands?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
